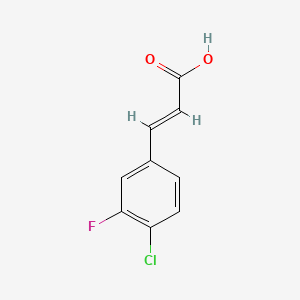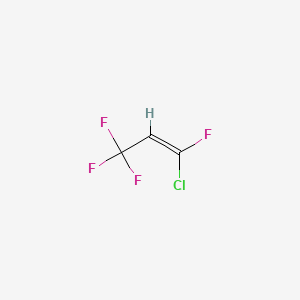
(Pyridazin-3-yloxy)acetic acid
Descripción general
Descripción
(Pyridazin-3-yloxy)acetic acid is a chemical compound with the molecular weight of 154.13 . It is a derivative of pyridazine, which is a class of compounds known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which include (Pyridazin-3-yloxy)acetic acid, involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of (Pyridazin-3-yloxy)acetic acid is represented by the InChI code1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) . This indicates that the compound contains six carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including (Pyridazin-3-yloxy)acetic acid, have been found to exhibit a wide range of pharmacological activities . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Aplicaciones Científicas De Investigación
Potential as Aldose Reductase Inhibitors
(Pyridazin-3-yloxy)acetic acid derivatives have shown promise in the field of medicinal chemistry as potential aldose reductase inhibitors. Studies have synthesized various derivatives, such as isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its corresponding open derivatives, which displayed inhibitory properties comparable to known inhibitors like Sorbinil (Costantino et al., 1999). Similarly, derivatives of 4,6-diaryl pyridazinones, substituted at the 2-position by chains bearing a carboxylic acid function, were evaluated for pig lens aldose reductase inhibitory activity, with certain derivatives showing significant activity (Coudert et al., 1991).
Synthesis of Fused Azines
Research has also focused on the synthesis of novel classes of pyridazin-3-one derivatives and their utility in creating fused azines. A general route was established for synthesizing pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, yielding products with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Anticancer Activity
Pyridazin-3-one derivatives have been synthesized and evaluated for their potential anticancer activity. For instance, a study focused on synthesizing a series of 3(2h)-one pyridazinone derivatives with anti-oxidant activity. These compounds were demonstrated for in-vitro anti-oxidant activity and were subjected to molecular docking studies, indicating their potential in anticancer research (Mehvish & Kumar, 2022).
Corrosion Inhibition
Additionally, derivatives of pyridazin-3-yloxy acetic acid have been studied for their application in corrosion inhibition. For example, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate demonstrated effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The study involved various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibitor's efficiency (Ghazoui et al., 2017).
Conclusion(Pyridazin-3-yloxy)acetic acid and its derivatives hold significant potential in various fields of scientific research, including medicinal chemistry as aldose reductase inhibitors, the synthesis of fused azines with pharmaceutical applications
Scientific Research Applications of (Pyridazin-3-yloxy)acetic Acid
1. Aldose Reductase Inhibitors
(Pyridazin-3-yloxy)acetic acid derivatives have been investigated for their potential as aldose reductase inhibitors. Research has shown that compounds like isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives can act as effective inhibitors, comparable to established substances like Sorbinil. These studies suggest that the presence of specific substituents can enhance the inhibitory effect (Costantino et al., 1999).
2. Synthesis of Fused Azines
Another significant application is in the synthesis of fused azines. A novel class of pyridazin-3-one derivatives has been synthesized, demonstrating the potential for the development of pharmaceutical compounds. This research explores the synthesis process and the formation of these derivatives in high yields, highlighting their importance in medicinal chemistry (Ibrahim & Behbehani, 2014).
3. Anticancer Activity
Recent studies have also focused on the potential anticancer activity of pyridazin-3-one derivatives. Investigations into the antioxidant properties of these compounds and their interaction with specific proteins through molecular docking studies suggest their relevance in cancer research and treatment (Mehvish & Kumar, 2022).
4. Corrosion Inhibition
(Pyridazin-3-yloxy)acetic acid derivatives have also been studied for their application in corrosion inhibition, specifically for protecting mild steel in acidic environments. Research shows that these compounds can significantly enhance corrosion resistance, making them valuable in industrial applications (Ghazoui et al., 2017).
Direcciones Futuras
Recent studies suggest that pyridazin-3(2H)-one derivatives, including (Pyridazin-3-yloxy)acetic acid, could be further explored for their therapeutic benefits . For instance, they have been found to exhibit anti-inflammatory, antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial activities . Furthermore, some pyridazin-3(2H)-one derivatives have shown promising results as FABP4 inhibitors, which could be beneficial in the treatment of cancer and other diseases .
Propiedades
IUPAC Name |
2-pyridazin-3-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-11-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBTLBHZQOIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423519 | |
| Record name | (pyridazin-3-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridazin-3-yloxy)acetic acid | |
CAS RN |
98197-84-3 | |
| Record name | (pyridazin-3-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)












